molecular formula C13H16BrNO4S B2520412 2-Bromo-5-[(2-methylpiperidin-1-yl)sulfonyl]benzoic acid CAS No. 37088-32-7

2-Bromo-5-[(2-methylpiperidin-1-yl)sulfonyl]benzoic acid

Cat. No.: B2520412
CAS No.: 37088-32-7
M. Wt: 362.24
InChI Key: RWQJTRRJITWTHF-UHFFFAOYSA-N
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Description

2-Bromo-5-[(2-methylpiperidin-1-yl)sulfonyl]benzoic acid is an organic compound with the molecular formula C13H16BrNO4S and a molecular weight of 362.24 g/mol . This compound is characterized by the presence of a bromine atom, a sulfonyl group, and a piperidine ring, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of bromine or a brominating agent, a sulfonyl chloride, and a piperidine derivative under controlled temperature and pH conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and sulfonylation processes, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-[(2-methylpiperidin-1-yl)sulfonyl]benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Amines, thiols, and alcohols.

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium, nickel, and copper complexes.

Major Products Formed

The major products formed from these reactions include substituted benzoic acids, sulfoxides, sulfones, and various coupled aromatic compounds .

Scientific Research Applications

2-Bromo-5-[(2-methylpiperidin-1-yl)sulfonyl]benzoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Bromo-5-[(2-methylpiperidin-1-yl)sulfonyl]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and sulfonyl groups play a crucial role in binding to these targets, leading to inhibition or modulation of their activity. The piperidine ring enhances the compound’s stability and bioavailability .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-5-[(2-methylpiperidin-1-yl)sulfonyl]benzamide
  • 2-Bromo-5-[(2-methylpiperidin-1-yl)sulfonyl]phenol
  • 2-Bromo-5-[(2-methylpiperidin-1-yl)sulfonyl]aniline

Uniqueness

2-Bromo-5-[(2-methylpiperidin-1-yl)sulfonyl]benzoic acid stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the bromine atom and the sulfonyl group allows for versatile modifications, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

2-bromo-5-(2-methylpiperidin-1-yl)sulfonylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BrNO4S/c1-9-4-2-3-7-15(9)20(18,19)10-5-6-12(14)11(8-10)13(16)17/h5-6,8-9H,2-4,7H2,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWQJTRRJITWTHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1S(=O)(=O)C2=CC(=C(C=C2)Br)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BrNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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